molecular formula C22H16FN B4935219 4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline

Cat. No. B4935219
M. Wt: 313.4 g/mol
InChI Key: VOHNEMNFZVFITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline, commonly known as BFCQ, is a small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BFCQ belongs to the class of heterocyclic compounds and is structurally similar to other quinoline derivatives.

Mechanism of Action

The mechanism of action of BFCQ is not fully understood, but several studies have suggested that it may act by inhibiting various enzymes and signaling pathways. For example, BFCQ has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. BFCQ has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects
BFCQ has been shown to exhibit several biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. BFCQ has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, BFCQ has been shown to exhibit antiviral and antifungal properties, making it a potential candidate for the development of new antiviral and antifungal drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of BFCQ is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, BFCQ has been shown to exhibit a wide range of pharmacological activities, making it a versatile compound for drug discovery and development. However, one of the limitations of BFCQ is its relatively low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of BFCQ. One potential area of research is the development of new anticancer drugs based on the structure of BFCQ. Another potential area of research is the use of BFCQ as a fluorescent probe for imaging studies. In addition, further studies are needed to fully understand the mechanism of action of BFCQ and its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of BFCQ involves several steps, including the preparation of 2-(2-fluorophenyl)benzoxazole, followed by the cyclization of the intermediate with 1,3-cyclopentadiene. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of BFCQ has been reported in several publications, and the yields obtained are generally moderate to good.

Scientific Research Applications

BFCQ has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antifungal properties. BFCQ has also been investigated for its potential use as a fluorescent probe for imaging studies.

properties

IUPAC Name

12-(2-fluorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,11,13(17)-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-4,6-8,11-13H,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHNEMNFZVFITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-2,3-dihydro-1h-cyclopenta-[c]benzo[f]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.